2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
CAS No.:
Cat. No.: VC14963816
Molecular Formula: C17H19N5O3
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N5O3 |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | N-(oxan-4-ylmethyl)-2-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide |
| Standard InChI | InChI=1S/C17H19N5O3/c23-16(19-9-12-3-7-25-8-4-12)11-21-6-2-14-13(17(21)24)10-18-15-1-5-20-22(14)15/h1-2,5-6,10,12H,3-4,7-9,11H2,(H,19,23) |
| Standard InChI Key | RSEGCFJIFZXHHC-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1CNC(=O)CN2C=CC3=C(C2=O)C=NC4=CC=NN34 |
Introduction
Synthesis and Chemical Modifications
The synthesis of such compounds typically involves multiple steps, including the formation of the heterocyclic core and subsequent modifications to enhance biological activity or alter pharmacokinetic properties. Common methods include alkylation reactions and the use of protecting groups to facilitate selective modifications .
Biological Activities and Applications
Compounds with similar structures have shown significant biological activities, including antitumor effects and interaction with various receptors. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been explored as CB2 receptor agonists. The specific biological activity of 2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide would depend on its interaction with biological targets, which requires further investigation.
Related Compounds and Activities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 7-(3,4-Dichlorophenyl)-4,7-dihydro-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 1,1-dimethylethyl ester | Pyrazolo-pyrimidine | Antitumor |
| 7-Oxopyrazolo[1,5-a]pyrimidine-6-carboxamide | Pyrazolo-pyrimidine | CB2 receptor agonist |
| 4-Hydroxycarbamoylphenyl-carbamic acid | Carbamate derivative | Anti-inflammatory |
Research and Development
Research into compounds like 2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is crucial for understanding their pharmacological profiles. Studies focusing on binding affinity to specific receptors and proteins can reveal insights into their mechanisms of action and therapeutic potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume